1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole
Description
1-(But-2-yn-1-yl)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by a but-2-yn-1-yl substituent at the 1-position and an iodine atom at the 4-position of the pyrazole ring. Its molecular formula is C₇H₇IN₂, with a molecular weight of 246.05 g/mol. The iodine atom at position 4 enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the alkyne group at position 1 offers opportunities for further functionalization via click chemistry or alkyne-specific transformations . This compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, though direct biological activity data remain unexplored in the provided literature.
Properties
IUPAC Name |
1-but-2-ynyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQZOIHECZZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole typically involves two key steps:
- N-alkylation of pyrazole at N-1 with a but-2-yn-1-yl group
- Selective iodination at the C-4 position of the pyrazole ring
These steps can be carried out sequentially or in a tandem fashion depending on the synthetic approach.
N-Alkylation of Pyrazole with But-2-yn-1-yl Group
- The alkylation of pyrazole derivatives with alkynyl halides (such as but-2-yn-1-yl bromide or iodide) is commonly performed under basic conditions.
- Typical bases include potassium carbonate or sodium hydride.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and base.
- The reaction is usually conducted at moderate temperatures (50–80 °C) until completion.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyrazole + but-2-yn-1-yl bromide, K2CO3, DMF, 60 °C, 4–6 h | Formation of 1-(but-2-yn-1-yl)pyrazole |
- The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- The product is isolated by extraction and purified by column chromatography.
Selective Iodination at the 4-Position of Pyrazole
- Iodination of pyrazole derivatives at the 4-position is achieved using iodine (I2) in the presence of an oxidant.
- Common oxidants include hydrogen peroxide (H2O2), nitric acid (HNO3), iodic acid, or sulfur trioxide.
- The reaction is performed in aqueous or mixed solvent systems, often under mild heating (40–80 °C).
- The pH is carefully controlled (around 6–8) during workup to facilitate crystallization of the iodinated product.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 1-(but-2-yn-1-yl)pyrazole + I2 + H2O2 (oxidant), 50–80 °C, 1–12 h | Formation of this compound |
| 2 | Neutralization with NaOH to pH 6–8, cooling, crystallization | Isolation of pure iodinated pyrazole |
- The reaction is monitored by high-performance liquid chromatography (HPLC).
- Purification may involve filtration, washing, and drying under vacuum.
Alternative and Advanced Methods
Transition Metal-Catalyzed Coupling:
- Suzuki-type cross-coupling reactions can be employed to introduce the but-2-yn-1-yl group onto a 4-iodopyrazole intermediate.
- Palladium catalysts such as PdCl2(PPh3)2 or Pd2(dba)3 with suitable ligands (e.g., 1,3-bis(diphenylphosphino)propane) and bases like Cs2CO3 or K2CO3 in solvents like DMF or butan-1-ol are used.
- This method allows for high regioselectivity and functional group tolerance.
| Catalyst System | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| PdCl2(PPh3)2 + 1,3-bis(dppp) | K2CO3 | Butan-1-ol | Reflux | 4 h | Moderate |
Research Findings and Optimization
| Parameter | Effect on Reaction | Optimal Condition |
|---|---|---|
| Temperature | Increased temperature accelerates iodination but may cause side reactions | 50–80 °C for iodination step |
| Oxidant Type | H2O2 and nitric acid provide efficient iodination | Hydrogen peroxide preferred for mild conditions |
| pH Control | pH 6–8 favors crystallization and product stability | Neutralization with NaOH after reaction |
| Catalyst Choice | Pd catalysts with diphosphine ligands improve coupling efficiency | PdCl2(PPh3)2 with 1,3-bis(dppp) |
| Solvent | Polar aprotic solvents enhance alkylation and coupling | DMF, DMSO for alkylation; butan-1-ol for coupling |
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| N-Alkylation | Alkylation with but-2-yn-1-yl halide | K2CO3, DMF, 60 °C, 4–6 h | Moderate yields (50–70%) | Requires inert atmosphere for sensitive alkynes |
| Iodination | I2 + oxidant (H2O2, HNO3) | 40–80 °C, aqueous, pH 6–8 | Yields ~50–60%, purity >95% | Controlled pH critical for crystallization |
| Pd-Catalyzed Coupling | Suzuki coupling of 4-iodopyrazole + boronic ester | Pd catalyst, K2CO3 or Cs2CO3, reflux | Moderate to good yields (30–60%) | Enables functional group tolerance and regioselectivity |
Mechanistic Insights
- The iodination proceeds via electrophilic substitution at the electron-rich C-4 position of the pyrazole ring facilitated by the oxidant activating iodine.
- N-alkylation involves nucleophilic substitution of the pyrazole nitrogen on the alkynyl halide.
- Pd-catalyzed coupling follows oxidative addition, transmetallation, and reductive elimination steps typical of Suzuki reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The but-2-yn-1-yl group can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(but-2-yn-1-yl)-4-azido-1H-pyrazole.
Scientific Research Applications
1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with target proteins, while the iodine atom can enhance the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Table 1: Substituent Effects at the 1-Position
Key Observations :
- Alkyne substituents (e.g., but-2-yn-1-yl) introduce linear geometry and enable further cycloaddition reactions, whereas ether-linked groups (e.g., ethoxyethyl) improve solubility in polar solvents .
Halogen Variations at the 4-Position
Replacing iodine with other halogens at position 4 significantly affects reactivity and stability:
Table 2: Halogen Effects at the 4-Position
Key Observations :
Biological Activity
The compound 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole belongs to a class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. Pyrazoles are recognized for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. This article explores the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The molecular structure of this compound features an iodine atom at the 4-position and a butynyl group at the 1-position of the pyrazole ring. The presence of these substituents can significantly influence the compound's reactivity and biological properties. Various synthetic routes have been developed to obtain this compound, often involving reactions with alkynes and hydrazines.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can act as selective androgen receptor degraders (SARDs) and pan-antagonists, which may inhibit tumor growth effectively. For instance, compounds with similar structures have demonstrated significant tumor growth inhibition in xenograft models derived from prostate cancer cell lines resistant to standard therapies .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities. A related study indicated that certain substituted pyrazoles exhibit superior anti-inflammatory properties compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokine production.
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been documented extensively. Compounds similar to 1-(but-2-yn-1-y)-4-iodo-pyrazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure may enhance its ability to penetrate bacterial membranes, thereby increasing its effectiveness .
Structure–Activity Relationship (SAR)
The biological activity of pyrazoles can be significantly influenced by their structural features. The following table summarizes key findings related to the SAR of related pyrazole compounds:
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Prostate Cancer Treatment : A study demonstrated that a pyrazole derivative similar to 1-(but-2-yn-1-y)-4-iodo-pyrazole inhibited tumor growth by up to 80% in xenograft models resistant to enzalutamide, highlighting its potential as a novel therapeutic agent .
- Anti-inflammatory Trials : In vivo evaluations showed that specific pyrazole derivatives exhibited comparable anti-inflammatory effects to established NSAIDs in carrageenan-induced edema models, suggesting their viability as alternatives in pain management .
- Antimicrobial Efficacy : Compounds with similar structures were tested against various microbial strains, showing promising results with inhibition rates exceeding those of standard antibiotics like ampicillin .
Q & A
Q. What are the most efficient synthetic routes for preparing 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation or multicomponent reactions. For example:
- Cyclocondensation of alkynes with iodinated precursors (e.g., 2-aryl-1,1-dihalo-1-alkenes) under catalytic conditions (e.g., molecular iodine or K₂CO₃) can yield 4-halo-pyrazoles. Optimization of temperature (e.g., 120°C) and solvent (DMF or POCl₃) improves regioselectivity .
- Multicomponent reactions involving sydnones and dihaloalkenes may require stoichiometric control to avoid side products. Monitoring via TLC and quenching with aqueous bases enhances purity .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–8.5 ppm) and the but-2-yn-1-yl group (δ 2.5–3.5 ppm for methylene protons). The iodine substituent induces deshielding in adjacent carbons .
- X-ray crystallography : Resolves regiochemistry and confirms the planar pyrazole ring. Intermolecular interactions (e.g., hydrogen bonds) stabilize the crystal lattice, as seen in similar pyrazole derivatives .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during pyrazole functionalization, and how can they be mitigated?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electronic effects : Electron-withdrawing groups (e.g., iodine) direct substitutions to the less hindered position. DFT calculations predict charge distribution to guide synthetic design .
- Steric hindrance : Bulky substituents (e.g., but-2-yn-1-yl) favor 1,4-disubstitution. Use of directing groups (e.g., aldehydes) or protecting strategies (e.g., Boc groups) enhances control .
Q. How do computational methods (e.g., DFT) aid in understanding the reactivity and stability of this compound?
Methodological Answer:
- Reactivity prediction : DFT studies model transition states for iodination or alkyne coupling, identifying energy barriers and optimal pathways .
- Stability analysis : Solvent effects and substituent interactions are simulated to predict degradation pathways. For example, iodine’s polarizability may increase susceptibility to photolysis .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved experimentally?
Methodological Answer: Discrepancies in yield (e.g., 40–85%) arise from:
- Catalyst choice : Molecular iodine (FAPERGS-supported methods) vs. phosphorous oxychloride. Comparative studies show iodine improves atom economy but requires rigorous exclusion of moisture .
- Purification methods : Column chromatography vs. recrystallization. HPLC analysis of crude mixtures identifies byproducts (e.g., deiodinated analogs) that reduce yield .
Specialized Methodological Considerations
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
Q. How can biological activity assays be designed to evaluate this compound’s potential as a pharmacophore?
Methodological Answer:
- Targeted docking : Use pyrazole as a core scaffold for kinase inhibitors. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to ATP pockets .
- In vitro testing : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Compare with analogs (e.g., 5-methyl-1-phenyl derivatives) to establish structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
